PTH-serine
Description
Significance of Serine as a Proteinogenic Amino Acid
Serine (Ser, S) is classified as a proteinogenic amino acid, meaning it is one of the 20 standard amino acids encoded by the genetic code and incorporated into proteins during biosynthesis. herbs2000.comhmdb.ca It is considered a non-essential amino acid in humans because it can be synthesized metabolically from other compounds, such as glycine (B1666218). herbs2000.comhmdb.ca Serine is found in all organisms, from bacteria to plants and animals. hmdb.ca It is characterized as a polar, uncharged aliphatic amino acid at physiological pH. hmdb.ca
Serine's significance extends beyond its role in protein synthesis. Its hydroxyl side chain contributes to the polarity of proteins and is a primary site for various modifications. nih.gov Serine is also involved in the biosynthesis of crucial molecules, including purines, pyrimidines, cysteine, and tryptophan. testbook.comontosight.ai It plays a role in the metabolism of fats and fatty acids and is important for muscle growth and immune system function. herbs2000.comtestbook.com Serine residues are also found at the active sites of certain enzymes, such as the serine protease class involved in digestion. testbook.com
Overview of Post-Translational Modifications (PTMs) Involving Serine Residues
Post-translational modifications (PTMs) are chemical alterations that proteins undergo after their synthesis. These modifications can dramatically affect a protein's structure, stability, activity, localization, and interactions. chomixbio.comnews-medical.netptgcn.com Serine residues, due to the reactive hydroxyl group in their side chain, are frequent targets for a wide array of PTMs. wikipedia.orgbitesizebio.comabcam.com It is estimated that a significant portion of proteins in the human proteome undergo PTMs. ptgcn.comthermofisher.com
PTMs involving serine residues are crucial for regulating numerous cellular processes, including signal transduction, metabolic regulation, cell cycle progression, and stress responses. chomixbio.comabcam.comthermofisher.com These modifications can be reversible or irreversible and are often mediated by specific enzymes. news-medical.netptgcn.comthermofisher.com
Protein Phosphorylation at Serine: Kinase and Phosphatase Dynamics
Protein phosphorylation is one of the most common and extensively studied PTMs, and serine is a primary site for this modification in both prokaryotes and eukaryotes. chomixbio.comnews-medical.netabcam.comthermofisher.comwikipedia.org Phosphorylation involves the covalent addition of a phosphate (B84403) group to the hydroxyl group of a serine residue. news-medical.netthermofisher.comwikipedia.org This reaction is mediated by enzymes called protein kinases, which typically utilize ATP as the phosphate donor. news-medical.netthermofisher.comspandidos-publications.com The addition of a negatively charged phosphate group can induce significant conformational changes in the protein, thereby altering its activity, localization, or interaction with other molecules. news-medical.netthermofisher.com
The reverse process, dephosphorylation, involves the removal of the phosphate group and is catalyzed by protein phosphatases. news-medical.netthermofisher.comwikipedia.org The dynamic balance between the activities of kinases and phosphatases is critical for the precise regulation of cellular signaling pathways. thermofisher.comnih.gov This reversible phosphorylation acts like a molecular switch, turning protein function "on" or "off". news-medical.netwikipedia.org
In eukaryotic cells, serine, threonine, and tyrosine are the primary amino acids that undergo O-linked phosphorylation. thermofisher.comwikipedia.org Serine phosphorylation is estimated to be the most frequent among these. abcam.comspandidos-publications.com Kinases that phosphorylate serine residues are often referred to as serine kinases or serine/threonine kinases (as they often phosphorylate threonine as well). thermofisher.commdpi.com Examples include members of the MAPK, PKA, and PKC families. abcam.com Phosphatases that act on phosphoserine residues are known as serine phosphatases or serine/threonine phosphatases. nih.govmdpi.com The intricate interplay between these kinases and phosphatases governs a vast array of cellular functions. thermofisher.comnih.gov
Other Serine-Mediated PTMs
While phosphorylation is a dominant modification, serine residues are also involved in numerous other PTMs. These modifications further diversify the functional landscape of serine-containing proteins. Some of these include:
Glycosylation: The addition of glycosyl groups (sugars) to the oxygen atom of serine residues (O-linked glycosylation). chomixbio.comnews-medical.netptgcn.comwikipedia.org This PTM is particularly important for proteins destined for secretion or the cell surface and plays roles in protein folding, cell recognition, and immune responses. chomixbio.comnews-medical.net
Acetylation: The addition of an acetyl group. While lysine (B10760008) acetylation is more common, recent research has shown that serine residues can also be acetylated, particularly by certain bacterial effector molecules. researchgate.netnih.gov This modification can influence protein activity and host-pathogen interactions. researchgate.net
Methylation: The addition of a methyl group. Serine can undergo methylation, although less commonly than lysine or arginine. bitesizebio.com
Pyrophosphorylation: The addition of a phosphate group to a pre-existing phosphoserine residue. abcam.com
Carboxymethylation: The addition of a carboxymethyl group. researchgate.net
Racemization: The conversion of L-serine to its D-stereoisomer, D-serine, which has distinct biological roles, particularly in the nervous system. ontosight.aiwikipedia.org
These diverse PTMs highlight the versatility of serine residues in mediating a wide range of protein functions and regulatory mechanisms within biological systems. ontosight.aichomixbio.comnews-medical.netwikipedia.orgbitesizebio.comabcam.comresearchgate.netnih.gov
Compound Names and PubChem CIDs
Structure
3D Structure
Properties
IUPAC Name |
5-(hydroxymethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-6-8-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h1-5,8,13H,6H2,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXXSWPUYDARQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101213360 | |
| Record name | 5-(Hydroxymethyl)-3-phenyl-2-thioxo-4-imidazolidinone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5789-22-0 | |
| Record name | 5-(Hydroxymethyl)-3-phenyl-2-thioxo-4-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5789-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-(Hydroxymethyl)-3-phenyl-2-thioxoimidazolidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005789220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC116496 | |
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| Record name | 5-(Hydroxymethyl)-3-phenyl-2-thioxo-4-imidazolidinone | |
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| Record name | 5-(hydroxymethyl)-3-phenyl-2-thioxoimidazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
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Parathyroid Hormone Pth and Receptor Mediated Serine Phosphorylation: Molecular Mechanisms and Biological Impact
Parathyroid Hormone (PTH) Structure and Receptor Interaction Modalities
Parathyroid hormone is synthesized as an 84-amino acid peptide. The biological activity of PTH is primarily encoded within its N-terminal region, particularly the first 34 amino acids (PTH(1-34)). physiology.orgresearchgate.net This N-terminal segment contains the principal determinants for receptor signaling. The C-terminal portion of PTH, specifically the region spanning amino acids 15-34, is primarily involved in receptor binding. researchgate.net Structural studies of PTH(1-34) suggest a two-helical domain structure in solution, with key binding and signaling residues located within these domains. researchgate.net
PTH Amino Acid Sequence and Functional Domains
The amino acid sequence of PTH exhibits some interspecies differences, particularly in the N-terminal part. physiology.org The N-terminal domain of PTH contains the functional determinants for activating adenylyl cyclase, a key enzyme in one of the major signaling pathways. physiology.org Specifically, the first two amino acids (Ser1-Val2) are crucial for adenylyl cyclase/cAMP activation. nih.gov The α-amino group of the N-terminal Ser1 is also required for the activation of the phospholipase C (PLC) pathway. nih.gov The region between amino acids 28 and 32 has also been implicated in activating protein kinase C (PKC). physiology.org
PTH Type 1 Receptor (PTH1R) Signaling Pathways: Gs-cAMP-PKA and Gq-PLC-PKC Axes
The PTH1R is a family B GPCR that couples to multiple heterotrimeric G proteins, primarily Gs and Gq, to initiate intracellular signaling cascades. nih.govpnas.orgresearchgate.netkegg.jp
Gs-cAMP-PKA Pathway: Upon PTH binding, PTH1R coupling to Gs activates adenylyl cyclase (AC), leading to the production of cyclic adenosine (B11128) monophosphate (cAMP). nih.govpnas.orgresearchgate.netkegg.jp Increased intracellular cAMP levels subsequently activate protein kinase A (PKA). physiology.orgnih.gov This pathway is considered a major mediator of PTH's effects, including those on bone and calcium regulation. nih.govpnas.orgresearchgate.net
Gq-PLC-PKC Pathway: PTH1R can also couple to Gq, which activates phospholipase C (PLC). nih.govpnas.orgresearchgate.netkegg.jp PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). IP3 triggers the release of intracellular calcium, and both DAG and calcium contribute to the activation of protein kinase C (PKC). nih.gov While the cAMP/PKA pathway is considered primary, the Gq/PLC/PKC pathway also plays a significant role in mediating PTHR1 function. nih.gov PTHR1 can activate PKC via a Gq/PLC-dependent pathway, and potentially through a PLC-independent mechanism as well. nih.gov
The activated PTH1R also recruits β-arrestins, which are involved in receptor desensitization, internalization, and can also mediate G protein-independent signaling pathways, such as the activation of extracellular signal-regulated kinase (ERK) 1/2. nih.govpnas.orgresearchgate.net
Serine Phosphorylation within the PTH/PTHR System: Site-Specific Analysis
Phosphorylation, particularly on serine residues, is a critical post-translational modification that regulates the function of many proteins, including GPCRs like PTH1R and potentially PTH itself.
Identification of Key Serine Phosphorylation Sites in PTH
While extensive research has focused on the phosphorylation of the PTH1R, studies have also investigated the phosphorylation of PTH itself.
Research has identified Serine-17 (Ser-17) within the N-terminal region of PTH as a potential site for phosphorylation. fishersci.at This phosphorylation event may play a role in modulating the biological activity or metabolism of PTH. However, detailed research findings specifically on the functional consequences of phosphorylation at Ser-17 within the context of PTH/PTH1R signaling are limited in the provided search results.
Beyond Serine-17, other serine residues within the PTH peptide sequence may also be subject to phosphorylation. While the provided search results specifically highlight Serine-17 in the context of N-terminal PTH phosphorylation fishersci.at, comprehensive data detailing the identification and functional significance of phosphorylation at other serine sites within the full-length PTH peptide are not extensively covered. Further research is needed to fully elucidate the landscape of serine phosphorylation sites on PTH and their impact on its interaction with PTH1R and downstream signaling.
It is important to note that the PTH1R itself undergoes significant serine phosphorylation, particularly in its carboxyl-terminal tail, upon agonist stimulation. oup.comnih.govoup.com Multiple serine residues in this region have been identified as phosphorylation sites, and this phosphorylation is crucial for regulating receptor internalization and signaling through pathways like the adenylate cyclase/cAMP pathway. oup.comnih.govoup.comphysiology.org For example, in the rat PTH/PTHrP receptor, serine residues at positions 491, 492, 493, 495, 501, and 504 have been identified as agonist-dependent phosphate (B84403) acceptor sites, with serine 489 being required for phosphorylation. oup.com Simultaneous mutation of these serine residues to alanine (B10760859) abolishes PTH-stimulated receptor phosphorylation. oup.comnih.govoup.com
Table: Identified Serine Phosphorylation Sites in PTH1R (Rat)
| Serine Position | Role |
| S489 | Required for phosphorylation oup.com |
| S491 | Agonist-dependent phosphate acceptor oup.com |
| S492 | Agonist-dependent phosphate acceptor oup.com |
| S493 | Agonist-dependent phosphate acceptor oup.com |
| S495 | Agonist-dependent phosphate acceptor oup.com |
| S501 | Agonist-dependent phosphate acceptor oup.com |
| S504 | Agonist-dependent phosphate acceptor oup.com |
Mutation of these sites has been shown to affect PTH1R signaling and internalization. oup.comphysiology.org For instance, eliminating all PTH1R phosphorylation sites can lead to prolonged cAMP accumulation and impaired internalization. physiology.org
Table: Key Signaling Pathways Activated by PTH1R
| Pathway | Key Components | Downstream Effects |
| Gs-cAMP-PKA | Gs, Adenylyl Cyclase, cAMP, PKA | Activation of PKA, diverse cellular responses nih.govpnas.org |
| Gq-PLC-PKC | Gq, PLC, DAG, IP3, Calcium, PKC | Activation of PKC, diverse cellular responses nih.govpnas.org |
| β-arrestin-mediated | β-arrestins, ERK1/2 | Receptor desensitization, internalization, ERK activation nih.govpnas.org |
Further research is needed to fully delineate the interplay between PTH phosphorylation and PTH1R phosphorylation in regulating the complex biological actions of this hormone.
Identification of Key Serine Phosphorylation Sites in PTH Receptors and Associated Proteins
Parathyroid hormone (PTH) exerts its diverse biological effects by binding to the parathyroid hormone 1 receptor (PTH1R), a G protein-coupled receptor (GPCR). This interaction triggers intracellular signaling cascades, including those involving serine phosphorylation, which play crucial roles in regulating receptor function, trafficking, and downstream protein interactions. Identification of specific serine phosphorylation sites in the PTH1R and its associated proteins has provided significant insights into the molecular mechanisms underlying PTH signaling.
Phosphorylation of Serine Residues in PTH1R Cytoplasmic Tail
Agonist-dependent phosphorylation of the PTH1R primarily occurs on serine residues located within its carboxyl-terminal tail. Studies utilizing techniques such as site-directed mutagenesis and phosphopeptide mapping have identified several key serine phosphorylation sites in the PTH1R cytoplasmic tail. In the rat PTH/PTHrP receptor, PTH-dependent phosphorylation has been reported on serine residues at positions 491, 492, 493, 495, 501, and 504, with serine 489 being required for phosphorylation oup.comnih.gov. Mutation of these seven serine residues to alanine abolishes PTH-stimulated receptor phosphorylation oup.comnih.gov. Similarly, in the opossum PTH/PTHrP receptor, six serine residues at positions 483, 485, 486, 489, 495, and 498 have been identified as sites for PTH-stimulated receptor phosphorylation, corresponding to S489, S491, S492, S495, 501, and S504 in the rat receptor oup.com. Phosphorylation of the PTH1R cytoplasmic tail is crucial for processes such as receptor internalization and regulation of receptor signaling oup.comnih.govpnas.org. Elimination of phosphorylation sites can lead to impaired internalization and altered downstream signaling, including enhanced and prolonged cAMP formation physiology.org.
Serine-77 Phosphorylation of Sodium-Hydrogen Exchanger Regulatory Factor-1 (NHERF-1)
Sodium-hydrogen exchanger regulatory factor-1 (NHERF-1) is a PDZ domain-containing adaptor protein that interacts with various membrane proteins, including the sodium-dependent phosphate transporter Npt2a. PTH inhibits renal proximal tubular phosphate reabsorption by facilitating the internalization of Npt2a, a process mediated, in part, by the phosphorylation of NHERF-1. Serine 77 (S77) in the first PDZ domain of NHERF-1 has been identified as a critical phosphorylation site in response to PTH. Phosphorylation of S77 of NHERF-1 by protein kinase C (PKC) and/or protein kinase A (PKA) leads to the dissociation of Npt2a from NHERF-1, resulting in decreased apical membrane abundance of Npt2a and reduced sodium-dependent phosphate transport jci.orgscilit.comscilit.comnih.govresearchgate.net. Studies using NHERF-1 deficient cells and mutations at S77 have demonstrated the importance of this phosphorylation event in mediating PTH's inhibitory effect on phosphate transport jci.orgscilit.comjci.org. While PKC can directly phosphorylate S77, the phosphorylation by PKA may proceed through different biochemical pathways jci.orgscilit.com. Cooperative phosphorylation of threonine 95 and serine 77 may also be involved in the inhibition of phosphate transport by PTH nih.gov.
Serine Phosphorylation of Na+-K+-ATPase α1 Subunit
Parathyroid hormone also regulates the activity of the Na+-K+-ATPase, a key enzyme involved in maintaining cellular sodium and potassium balance and providing the driving force for transport in renal proximal tubules. PTH inhibits Na+-K+-ATPase activity through serine phosphorylation of its α1 subunit. This phosphorylation is mediated by protein kinase C (PKC), particularly the PKCα isoform, and involves extracellular signal-regulated kinase (ERK)-dependent pathways nih.govnih.govresearchgate.netphysiology.orgresearchgate.net. PTH stimulates the phosphorylation of the Na+-K+-ATPase α1-subunit at Serine 11 through an ERK-dependent pathway, leading to its endocytosis via clathrin-coated vesicles atsjournals.orgphysiology.orgnih.gov. This process involves the activation and translocation of PKCα and its association with the Na+-K+-ATPase α1-subunit nih.govresearchgate.netphysiology.org. Pharmacological inhibition or silencing of PKCα expression significantly reduces PTH-mediated phosphorylation of the Na+-K+-ATPase α1 subunit and inhibition of its activity nih.gov.
Phosphorylation of Phosphoinositide-specific Phospholipase C beta 3 (PLCβ3) at Serine-1105
Parathyroid hormone can also activate phospholipase C (PLC) signaling pathways. Phosphoinositide-specific phospholipase C beta 3 (PLCβ3) is a member of the PLC family that is activated by G proteins. PLCβ3 activity can be regulated by phosphorylation. Specifically, phosphorylation of PLCβ3 at Serine 1105 has been reported to down-regulate its activity nih.govcellsignal.com. Studies have shown that PTH treatment can increase the phosphorylation of PLCβ3 at Ser1105, and this phosphorylation is inhibited by PKA inhibitors nih.gov. This suggests that PKA, activated by PTH, can phosphorylate PLCβ3 at Ser1105, contributing to the negative regulation of PTH signaling to the PLC pathway nih.govresearchgate.net. Mutation of Ser1105 to alanine in PLCβ3 has been shown to increase PTH stimulation of inositol 1,4,5-trisphosphate formation, further supporting the inhibitory role of phosphorylation at this site nih.gov.
Enzymatic Regulation of Serine Phosphorylation in PTH Signaling
The serine phosphorylation events in PTH signaling are tightly regulated by various protein kinases and phosphatases. Protein kinases catalyze the addition of a phosphate group to serine residues, while phosphatases remove them. Understanding the specific kinases involved in phosphorylating key proteins in response to PTH is crucial for elucidating the regulatory mechanisms of PTH signaling.
Role of Protein Kinase A (PKA) in PTH-Induced Serine Phosphorylation
Protein Kinase A (PKA) is a major downstream effector of PTH signaling, primarily activated by the increase in intracellular cyclic AMP (cAMP) levels upon PTH binding to the PTH1R researchgate.netnih.gov. PKA plays a significant role in phosphorylating various proteins involved in PTH responses, including serine residues in the PTH1R itself and other downstream signaling molecules.
PKA has been shown to phosphorylate serine residues in the cytoplasmic tail of the PTH1R. While other kinases like PKC and β-adrenergic receptor kinase 1 (βARK1) also phosphorylate the receptor at distinct sites, PKA has a preferential site at serine 491 in the rat PTH/PTHrP receptor, with minor sites at serine 473 and/or 475 nih.gov. This phosphorylation by PKA contributes to receptor desensitization and internalization nih.gov.
Beyond the receptor, PKA is involved in the PTH-induced phosphorylation of NHERF-1 at serine 77, although the pathway may differ from that of PKC-mediated phosphorylation of the same residue jci.orgscilit.comnih.gov. Activation of PKA by PTH can lead to the phosphorylation of S77, contributing to the dissociation of Npt2a from NHERF-1 and the subsequent inhibition of phosphate transport jci.orgscilit.comscilit.comnih.gov.
PKA also plays a role in the phosphorylation of PLCβ3 at serine 1105. PTH-induced activation of PKA leads to increased phosphorylation at this inhibitory site on PLCβ3, negatively regulating the PLC signaling pathway nih.govcellsignal.comresearchgate.net.
Furthermore, PKA has been implicated in the phosphorylation of other proteins in response to PTH, such as the cAMP response element-binding protein (CREB) at serine 133, which is required for PTH-induced c-fos expression nih.gov. PKA also phosphorylates HDAC4 at serine 584 and serines 265/266, regulating its activity and localization in osteoblastic cells researchgate.netresearchgate.net. These examples highlight the broad impact of PKA-mediated serine phosphorylation on various aspects of PTH signaling and its downstream biological effects.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Parathyroid Hormone (PTH) | 16132393 wikipedia.org |
| Parathyroid Hormone 1 Receptor (PTH1R) | 1386650 nus.edu.sg |
| Sodium-Hydrogen Exchanger Regulatory Factor-1 (NHERF-1) | 10378 nih.gov |
| Na+-K+-ATPase α1 Subunit | 15598637 oup.com |
| Phosphoinositide-specific Phospholipase C beta 3 (PLCβ3) | 11684116 |
| Protein Kinase A (PKA) | 20391794 |
Data Table: Selected Serine Phosphorylation Sites in PTH Signaling
| Protein Name | Serine Residue(s) Involved | Stimulus | Kinase(s) Involved (if specified) | Biological Impact | Source(s) |
| PTH1R | S491, S492, S493, S495, S501, S504 (rat); S483, S485, S486, S489, S495, S498 (opossum) | PTH | PKA, PKC, βARK1 | Receptor internalization, Signal desensitization, Regulation of cAMP signaling | oup.comnih.govpnas.orgphysiology.orgnih.gov |
| NHERF-1 | S77 | PTH | PKC, PKA | Dissociation from Npt2a, Inhibition of phosphate transport | jci.orgscilit.comscilit.comnih.govresearchgate.netjci.orgnih.gov |
| Na+-K+-ATPase α1 Subunit | S11 | PTH | PKCα, ERK | Endocytosis of Na+-K+-ATPase, Inhibition of Na+-K+-ATPase activity | nih.govnih.govresearchgate.netphysiology.orgresearchgate.netatsjournals.orgphysiology.orgnih.gov |
| PLCβ3 | S1105 | PTH | PKA | Negative regulation of PLC signaling | nih.govcellsignal.comresearchgate.net |
| CREB | S133 | PTH | PKA | Required for PTH-induced c-fos expression | nih.gov |
| HDAC4 | S584, S265/266 | PTH | PKA | Regulation of HDAC4 activity and localization, MMP-13 transcription regulation | researchgate.netresearchgate.net |
Interactive Data Table: Selected Serine Phosphorylation Sites in PTH Signaling
Parathyroid hormone (PTH) is a crucial regulator of calcium and phosphate homeostasis, primarily exerting its effects through binding to the parathyroid hormone 1 receptor (PTH1R). This interaction initiates complex intracellular signaling cascades, with serine phosphorylation playing a pivotal role in modulating receptor function, trafficking, and the activity of downstream effector proteins. The identification of specific serine phosphorylation sites within the PTH1R and its interacting partners has been instrumental in unraveling the intricate molecular mechanisms that govern PTH signaling.
Identification of Key Serine Phosphorylation Sites in PTH Receptors and Associated Proteins
The functional diversity of PTH signaling is, in part, dictated by the precise phosphorylation of serine residues on the PTH1R and proteins that associate with it. These phosphorylation events can influence receptor sensitivity, the duration of signaling, and the recruitment of adaptor proteins.
Phosphorylation of Serine Residues in PTH1R Cytoplasmic Tail
Agonist binding to the PTH1R triggers phosphorylation predominantly on serine residues located within the receptor's carboxyl-terminal tail. Through techniques such as site-directed mutagenesis and phosphopeptide mapping, specific serine residues critical for PTH-dependent phosphorylation have been identified. In the rat PTH/PTHrP receptor, serine residues at positions 491, 492, 493, 495, 501, and 504 undergo PTH-dependent phosphorylation, with serine 489 being essential for this process oup.comnih.gov. Mutating these seven serine residues to alanine abolishes PTH-stimulated receptor phosphorylation oup.comnih.gov. Similarly, studies on the opossum PTH/PTHrP receptor identified six serine residues (positions 483, 485, 486, 489, 495, and 498) as phosphorylation sites in response to PTH, corresponding to residues in the rat receptor oup.com. Phosphorylation of the PTH1R cytoplasmic tail is integral to regulating receptor internalization and modulating downstream signaling pathways oup.comnih.govpnas.org. The absence of phosphorylation at these sites can lead to impaired receptor internalization and altered signaling dynamics, including sustained cAMP production physiology.org.
Serine-77 Phosphorylation of Sodium-Hydrogen Exchanger Regulatory Factor-1 (NHERF-1)
Sodium-hydrogen exchanger regulatory factor-1 (NHERF-1) is an adaptor protein containing PDZ domains that interacts with various membrane proteins, including the sodium-dependent phosphate transporter Npt2a. PTH's inhibitory effect on renal proximal tubular phosphate reabsorption involves the internalization of Npt2a, a process partly mediated by NHERF-1 phosphorylation. Serine 77 (S77) within the first PDZ domain of NHERF-1 is a key phosphorylation site in response to PTH. Phosphorylation of NHERF-1 at S77 by protein kinase C (PKC) and/or protein kinase A (PKA) promotes the dissociation of Npt2a from NHERF-1, leading to a decrease in Npt2a abundance on the apical membrane and consequently reduced sodium-dependent phosphate transport jci.orgscilit.comscilit.comnih.govresearchgate.net. Experimental evidence from studies using NHERF-1 deficient cells and S77 mutations underscores the significance of this phosphorylation event in mediating PTH's effects on phosphate transport jci.orgscilit.comjci.org. While PKC can directly phosphorylate S77, PKA-mediated phosphorylation of this residue may involve distinct biochemical pathways jci.orgscilit.com. The coordinated phosphorylation of threonine 95 and serine 77 may also contribute to the inhibition of phosphate transport by PTH nih.gov.
Serine Phosphorylation of Na+-K+-ATPase α1 Subunit
Parathyroid hormone also regulates the activity of the Na+-K+-ATPase, an enzyme vital for maintaining cellular ionic balance and driving transport in renal proximal tubules. PTH inhibits Na+-K+-ATPase activity through serine phosphorylation of its α1 subunit. This phosphorylation is facilitated by protein kinase C (PKC), particularly the PKCα isoform, and involves extracellular signal-regulated kinase (ERK)-dependent pathways nih.govnih.govresearchgate.netphysiology.orgresearchgate.net. PTH stimulates the phosphorylation of the Na+-K+-ATPase α1-subunit at Serine 11 via an ERK-dependent mechanism, leading to its endocytosis through clathrin-coated vesicles atsjournals.orgphysiology.orgnih.gov. This pathway includes the activation and translocation of PKCα and its association with the Na+-K+-ATPase α1-subunit nih.govresearchgate.netphysiology.org. Inhibition or knockdown of PKCα expression significantly diminishes PTH-mediated phosphorylation of the Na+-K+-ATPase α1 subunit and the resulting inhibition of its activity nih.gov.
Phosphorylation of Phosphoinositide-specific Phospholipase C beta 3 (PLCβ3) at Serine-1105
Parathyroid hormone can also activate signaling pathways involving phospholipase C (PLC). Phosphoinositide-specific phospholipase C beta 3 (PLCβ3), a PLC family member activated by G proteins, is subject to regulation by phosphorylation. Specifically, phosphorylation of PLCβ3 at Serine 1105 has been shown to decrease its activity nih.govcellsignal.com. Studies indicate that PTH treatment increases the phosphorylation of PLCβ3 at Ser1105, and this effect is blocked by PKA inhibitors nih.gov. These findings suggest that PKA, activated by PTH, can phosphorylate PLCβ3 at Ser1105, thereby contributing to the negative regulation of PTH signaling through the PLC pathway nih.govresearchgate.net. Substituting Ser1105 with alanine in PLCβ3 enhances PTH-stimulated inositol 1,4,5-trisphosphate formation, further supporting the inhibitory role of phosphorylation at this site nih.gov.
Enzymatic Regulation of Serine Phosphorylation in PTH Signaling
The serine phosphorylation events central to PTH signaling are precisely controlled by the coordinated actions of protein kinases and phosphatases. Protein kinases add phosphate groups to serine residues, while phosphatases remove them. Identifying the specific kinases responsible for phosphorylating key proteins in response to PTH is essential for understanding the regulatory mechanisms of PTH signaling.
Role of Protein Kinase A (PKA) in PTH-Induced Serine Phosphorylation
Protein Kinase A (PKA) is a primary downstream mediator of PTH signaling, activated mainly by the increase in intracellular cyclic AMP (cAMP) levels following PTH binding to the PTH1R researchgate.netnih.gov. PKA plays a significant role in phosphorylating various proteins involved in PTH-mediated responses, including serine residues within the PTH1R itself and other downstream signaling molecules.
PKA has been demonstrated to phosphorylate serine residues in the cytoplasmic tail of the PTH1R. While other kinases like PKC and β-adrenergic receptor kinase 1 (βARK1) also phosphorylate the receptor at distinct sites, PKA preferentially phosphorylates serine 491 in the rat PTH/PTHrP receptor, with serine 473 and/or 475 serving as minor sites nih.gov. This PKA-mediated phosphorylation contributes to receptor desensitization and internalization nih.gov.
Beyond the receptor, PKA is involved in the PTH-induced phosphorylation of NHERF-1 at serine 77, potentially through a pathway distinct from that utilized by PKC for phosphorylation of the same residue jci.orgscilit.comnih.gov. Activation of PKA by PTH can lead to S77 phosphorylation, contributing to the dissociation of Npt2a from NHERF-1 and the subsequent reduction in phosphate transport jci.orgscilit.comscilit.comnih.gov.
PKA also contributes to the phosphorylation of PLCβ3 at serine 1105. PTH-induced activation of PKA results in increased phosphorylation at this inhibitory site on PLCβ3, leading to negative regulation of the PLC signaling pathway nih.govcellsignal.comresearchgate.net.
Furthermore, PKA has been implicated in the phosphorylation of other proteins in response to PTH, such as the cAMP response element-binding protein (CREB) at serine 133, which is necessary for PTH-induced c-fos expression nih.gov. PKA also phosphorylates HDAC4 at serine 584 and serines 265/266, influencing its activity and localization in osteoblastic cells researchgate.netresearchgate.net. These examples highlight the broad impact of PKA-mediated serine phosphorylation on various aspects of PTH signaling and its downstream biological consequences.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Parathyroid Hormone (PTH) | 16132393 wikipedia.org |
| Parathyroid Hormone 1 Receptor (PTH1R) | 1386650 nus.edu.sg |
| Sodium-Hydrogen Exchanger Regulatory Factor-1 (NHERF-1) | 10378 nih.gov |
| Na+-K+-ATPase α1 Subunit | 15598637 oup.com |
| Phosphoinositide-specific Phospholipase C beta 3 (PLCβ3) | 11684116 |
| Protein Kinase A (PKA) | 20391794 |
Data Table: Selected Serine Phosphorylation Sites in PTH Signaling
| Protein Name | Serine Residue(s) Involved | Stimulus | Kinase(s) Involved (if specified) | Biological Impact | Source(s) |
| PTH1R | S491, S492, S493, S495, S501, S504 (rat); S483, S485, S486, S489, S495, S498 (opossum) | PTH | PKA, PKC, βARK1 | Receptor internalization, Signal desensitization, Regulation of cAMP signaling | oup.comnih.govpnas.orgphysiology.orgnih.gov |
| NHERF-1 | S77 | PTH | PKC, PKA | Dissociation from Npt2a, Inhibition of phosphate transport | jci.orgscilit.comscilit.comnih.govresearchgate.netjci.orgnih.gov |
| Na+-K+-ATPase α1 Subunit | S11 | PTH | PKCα, ERK | Endocytosis of Na+-K+-ATPase, Inhibition of Na+-K+-ATPase activity | nih.govnih.govresearchgate.netphysiology.orgresearchgate.netatsjournals.orgphysiology.orgnih.gov |
| PLCβ3 | S1105 | PTH | PKA | Negative regulation of PLC signaling | nih.govcellsignal.comresearchgate.net |
| CREB | S133 | PTH | PKA | Required for PTH-induced c-fos expression | nih.gov |
| HDAC4 | S584, S265/266 | PTH | PKA | Regulation of HDAC4 activity and localization, MMP-13 transcription regulation | researchgate.netresearchgate.net |
Interactive Data Table: Selected Serine Phosphorylation Sites in PTH Signaling
Role of Protein Kinase C (PKC) in PTH-Induced Serine Phosphorylation
Protein Kinase C (PKC) is a family of serine/threonine kinases involved in numerous signal transduction cascades, activated by signals such as increases in DAG or calcium ions. wikipedia.org In the context of PTH signaling, PKC is activated downstream of the Gαq/PLC pathway. nih.govresearchgate.netphysiology.org PTH has been shown to rapidly activate PKC, particularly at or near the apical membrane in renal cells. physiology.org PKC contributes to PTH-induced serine phosphorylation of various substrates, influencing diverse cellular responses. For instance, PKC mediates the phosphorylation of serine residues in the first PDZ domain of NHERF-1, an adaptor protein that binds to the sodium-dependent phosphate transporter 2A (Npt2a). physiology.org This phosphorylation disrupts the Npt2a/NHERF-1 complex, a requisite step in PTH-mediated inhibition of renal phosphate transport. physiology.org PKC also plays a role in PTH-stimulated ERK activation and the serine phosphorylation of the Na+-K+-ATPase alpha1 subunit, leading to the inhibition of its activity. nih.gov Furthermore, PKC, along with PKA, has been implicated in increasing β-catenin levels in osteoblasts, potentially through the phosphorylation of β-catenin itself or molecules regulating its degradation. oup.com
Involvement of Extracellular Signal-Regulated Kinase (ERK) Pathways
Extracellular signal-regulated kinases 1 and 2 (ERK1/2), members of the mitogen-activated protein kinase (MAPK) family, are also activated by PTH in various target cells, including kidney and bone. researchgate.netphysiology.orgnih.govnih.gov PTH-stimulated ERK activation occurs through multiple pathways, which can include those dependent on tyrosine kinase and PI-3K, as well as those dependent on PKC. nih.govresearchgate.net In distal kidney cells, ERK phosphorylation by PTH requires PTH1R activation of G(i), leading to metalloprotease-mediated cleavage of heparin-binding EGF-like growth factor (HB-EGF) and transactivation of the epidermal growth factor receptor (EGFR). nih.gov The PTH1R C-terminus appears to exert an inhibitory effect on ERK activation. nih.gov ERK activation is functionally linked to PTH actions, such as the inhibition of calcium transport in distal kidney cells and the regulation of Na+-K+-ATPase and type IIa Na+/Pi cotransporter in proximal tubule cells. physiology.org ERK also plays a role in PTH-mediated serine phosphorylation of the Na+-K+-ATPase alpha1 subunit. nih.gov
Serine Phosphatases in PTH Signaling Dephosphorylation
While kinases add phosphate groups to serine residues, serine phosphatases remove them, playing a critical role in reversing phosphorylation events and modulating signaling duration and intensity. nih.govfrontiersin.org In the context of PTH signaling, dephosphorylation is crucial for the recovery of receptor function after desensitization and internalization. oup.com Although the specific serine phosphatases involved in dephosphorylating the PTH1R are not fully elucidated, studies suggest that PP1 and PP2A may not be the relevant phosphatases for PTHR dephosphorylation. oup.com However, protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), along with calcineurin (PP2B) and protein phosphatase 4 (PP4), have been suggested to be involved in regulating phosphorylation in pathways influenced by PTH, such as those controlling the thiazide-sensitive NaCl cotransporter. frontiersin.org Dephosphorylation of proteins like histone deacetylase 4 (HDAC4) through serine/threonine dephosphorylation is also regulated by PTH, impacting processes like HDAC4 degradation and the control of gene transcription. nih.gov
Functional Consequences of Serine Phosphorylation on PTH Activity and PTH1R Signaling
Serine phosphorylation of the PTH1R and its interacting proteins has profound functional consequences, influencing receptor binding, intracellular signaling, and receptor trafficking.
Modulation of PTH Receptor Binding and Activation Kinetics
Agonist-induced phosphorylation of the PTH1R, primarily on serine residues in its C-terminal tail, is a key event regulating receptor function. pnas.orgresearchgate.netnih.govphysiology.org While some studies initially suggested that receptor phosphorylation was not required for agonist-induced internalization, further research, particularly with phosphorylation-deficient receptor mutants, has demonstrated that phosphorylation promotes internalization and desensitization, largely by stabilizing interactions with β-arrestins. pnas.orgnih.govoup.com Phosphorylation-deficient PTH1Rs exhibit enhanced and prolonged cAMP signaling, both in vitro and in vivo, indicating that serine phosphorylation negatively regulates PTH signaling amplitude and duration. pnas.orgnih.govphysiology.org This suggests that phosphorylation can indirectly modulate the effective activation kinetics by influencing receptor availability and signaling complexes.
Impact on Intracellular Signaling Cascades and Crosstalk
Serine phosphorylation acts as a critical switch and modulator within the complex intracellular signaling network activated by PTH. Phosphorylation events, mediated by kinases like PKA, PKC, and ERK, can activate or inhibit downstream effectors, alter protein-protein interactions, and influence the flow of information through different pathways. nih.govresearchgate.netphysiology.orgnih.govoup.comnih.gov For example, PKC-mediated serine phosphorylation of NHERF-1 disrupts its interaction with Npt2a, directly impacting phosphate transport. physiology.org Similarly, serine phosphorylation of the Na+-K+-ATPase alpha1 subunit by PKC and ERK inhibits its activity. nih.gov The interplay between different kinase pathways, often coordinated by serine phosphorylation events, allows for fine-tuning of cellular responses to PTH. Cross-talk between the PKA and PKC pathways, involving phosphorylation, is evident in the regulation of molecules like β-catenin and Smad3, influencing osteoblast function. oup.com
Regulation of PTH/PTHrP Receptor Internalization and Endosomal Signaling
Agonist-induced phosphorylation of serine residues in the PTH1R C-terminal tail is a key trigger for receptor internalization. pnas.orgresearchgate.netnih.gov This phosphorylation facilitates the binding of β-arrestins, which act as adaptors to recruit clathrin and the clathrin adaptor AP2, leading to the formation of clathrin-coated pits and subsequent endocytosis of the ligand-receptor complex. pnas.orgresearchgate.netnih.gov While internalization was initially thought to primarily terminate signaling, it is now understood that internalized PTH1Rs within endosomes can continue to signal, particularly via the cAMP pathway, leading to prolonged responses. researchgate.netnih.govnih.gov Serine phosphorylation and subsequent β-arrestin binding are crucial for this process, influencing the sorting of the receptor into endosomal compartments where sustained signaling can occur. researchgate.netnih.govnih.gov Phosphorylation-deficient receptors show impaired internalization and prolonged plasma membrane signaling, highlighting the regulatory role of serine phosphorylation in dictating the spatial and temporal dynamics of PTH signaling. pnas.orgphysiology.org
Effects on Downstream Physiological Responses: Calcium-Phosphate Homeostasis and Bone Metabolism
Serine phosphorylation of the PTH1R is integral to regulating the downstream physiological effects of PTH, particularly concerning calcium-phosphate homeostasis and bone metabolism. Upon PTH binding, the PTH1R undergoes rapid phosphorylation, which is crucial for initiating signal attenuation, termed functional desensitization, and receptor internalization. physiology.orgoup.com This process is mediated by various kinases, including G protein-coupled receptor kinases (GRKs) and potentially second messenger-dependent protein kinases like PKA and PKC, although the involvement of PKA and PKC in direct PTH1R phosphorylation is debated, with some studies suggesting GRKs are the primary kinases involved in agonist-regulated phosphorylation of the C-terminal tail. physiology.orgportlandpress.comoup.com
Phosphorylation-dependent internalization of the PTH1R is a key mechanism for terminating or altering the cellular response to PTH. researchgate.netoup.comnih.gov Studies using phosphorylation-deficient PTH1R mutants, where key serine residues are replaced by alanine, have demonstrated impaired receptor internalization and prolonged signaling, particularly through the cAMP pathway. physiology.orgoup.comnih.gov
In the context of calcium and phosphate homeostasis, PTH acts on the kidney and bone via PTH1R. In the kidney, PTH promotes calcium reabsorption and inhibits phosphate reabsorption, thus lowering blood inorganic phosphate levels. pnas.orgresearchgate.net In bone, PTH has a dual role: continuous exposure leads to bone resorption, while intermittent administration promotes bone formation. pnas.orgnih.gov The differential activation of signaling pathways, potentially influenced by receptor phosphorylation and internalization kinetics, is thought to contribute to these distinct anabolic and catabolic effects. nih.gov For instance, impaired receptor internalization due to deficient phosphorylation can lead to exaggerated and prolonged cAMP and calcemic responses to PTH administration. pnas.orgnih.gov
Research findings highlight the importance of specific serine residues in mediating these effects. For example, studies on the rat PTH1R identified seven serine residues that become phosphorylated upon PTH stimulation. physiology.org Mutational analysis has shown that eliminating these phosphorylation sites leads to prolonged cAMP accumulation and impaired internalization. physiology.org Furthermore, specific serine residues (e.g., Ser491/492/493, Ser501, or Ser504 in the rat PTH1R) appear to play a more significant role in coupling to certain pathways, such as the Gq/11 pathway, while impaired internalization may not be dependent on a single site. physiology.org
Pathophysiological Implications of Aberrant Serine Phosphorylation in PTH/PTHR Axis
Aberrant serine phosphorylation within the PTH/PTHR axis has significant pathophysiological implications, contributing to various bone, mineral, and renal disorders.
Association with Bone and Mineral Disorders
Dysregulation of PTH1R signaling, often linked to altered receptor phosphorylation or mutations affecting phosphorylation sites, is associated with a spectrum of bone and mineral disorders. researchgate.netnih.govnih.gov Conditions such as primary hyperparathyroidism (due to excess PTH) and humoral hypercalcemia of malignancy (due to excess PTHrP, which also signals through PTH1R) involve overstimulation of the PTH1R, and the regulatory mechanisms, including phosphorylation-dependent desensitization and internalization, are crucial counterbalances. nih.gov
Conversely, genetic disorders caused by mutations in the PTH1R gene can lead to either constitutive activation or loss-of-function of the receptor, resulting in aberrant skeletal development and mineral homeostasis. nih.govnih.gov While not always directly linked to serine phosphorylation sites themselves, these mutations can indirectly affect receptor conformation and its interaction with kinases and regulatory proteins, thereby altering phosphorylation patterns and downstream signaling. For instance, activating and loss-of-function mutations in PTH1R are associated with aberrant differentiation of skeletal progenitors, leading to conditions like primary familial osseous dysplasia and Jansen's metaphyseal chondrodysplasia, characterized by bone abnormalities. nih.gov
Furthermore, impaired PTH1R phosphorylation and subsequent internalization have been implicated in the development of skeletal resistance to PTH action. Studies in mice expressing a phosphorylation-deficient PTH1R mutant showed exaggerated calcemic responses to PTH, suggesting that proper phosphorylation is necessary to prevent excessive PTH signaling and maintain normal calcium homeostasis. nih.gov This highlights how defects in the phosphorylation machinery or the phosphorylation sites themselves can contribute to the pathogenesis of hypercalcemia and potentially influence bone turnover in pathological states.
Secondary hyperparathyroidism (SHPT), a common complication of chronic kidney disease (CKD), is characterized by elevated PTH levels and skeletal resistance to PTH. revistanefrologia.comwikipedia.org While multiple factors contribute to PTH hyporesponsiveness in CKD, including decreased PTH1R expression and vitamin D deficiency, alterations in PTH1R signaling and potentially its phosphorylation status in the uremic environment may also play a role. revistanefrologia.com
Role in Renal Dysregulation
The PTH/PTHR axis plays a critical role in regulating renal function, particularly in the reabsorption of calcium and phosphate. pnas.orgresearchgate.net Aberrant serine phosphorylation within this axis can contribute to renal dysregulation and mineral imbalances. PTH binding to PTH1R in renal tubular cells inhibits sodium-phosphate co-transporters, leading to phosphaturia. researchgate.netscilit.com This process involves complex intracellular signaling pathways, including PKA and PKC. physiology.orgoup.com
In conditions like CKD, the kidney's ability to excrete phosphate is impaired, leading to hyperphosphatemia, which in turn stimulates PTH secretion, contributing to SHPT. wikipedia.orgrevistanefrologia.com Furthermore, CKD is associated with decreased expression of renal PTH1R and resistance to PTH's phosphaturic action. revistanefrologia.com While the exact role of PTH1R serine phosphorylation in renal resistance to PTH in CKD is still under investigation, altered receptor regulation, including phosphorylation and internalization, could contribute to the impaired renal response to elevated PTH levels.
Beyond the direct effects on PTH1R, aberrant phosphorylation of other proteins involved in mineral homeostasis can also impact renal function in the context of PTH signaling. For example, studies have shown that in kidney failure, there is altered phosphorylation of proteins like Pin1 and KSRP in parathyroid glands, which affects PTH mRNA stability and contributes to increased PTH levels seen in SHPT. biorxiv.org While this involves phosphorylation outside the PTH1R itself, it is part of the broader dysregulation of the PTH axis with consequences for renal function.
Furthermore, while not directly related to PTH1R, aberrant serine phosphorylation of other GPCRs in the kidney, such as the dopamine-1 receptor, has been linked to renal dysregulation and hypertension, illustrating a broader theme of how altered serine phosphorylation of receptors can impact renal function. ahajournals.org
Phenylthiohydantoin Serine Pth Serine in Advanced Protein Sequencing and Proteomics
Generation and Chemical Derivatization of PTH-Serine in Edman Degradation
The Edman degradation process, developed by Pehr Edman, is a method for sequencing amino acids in a peptide from the N-terminus. wikipedia.orglibretexts.org The process involves a stepwise removal and identification of amino acid residues.
The Edman degradation begins with the reaction of the N-terminal amino acid residue, in this case, serine, with phenylisothiocyanate (PITC), also known as Edman's reagent, under mildly alkaline conditions. wikipedia.orgletstalkacademy.comwikipedia.org This reaction targets the uncharged N-terminal α-amino group of the serine residue to form a phenylthiocarbamoyl (PTC) derivative. longdom.orgfiveable.melibretexts.org The PTC-serine derivative is then cleaved from the peptide chain under acidic conditions, yielding a thiazolinone derivative. wikipedia.orglongdom.org This thiazolinone derivative is subsequently converted to the more stable phenylthiohydantoin (PTH)-serine under aqueous acid conditions, which can then be identified. wikipedia.orgpressbooks.pub
The specificity of the PITC reaction is crucial for the stepwise degradation process. However, if the N-terminal amino group is chemically modified, for instance, by acetylation or the formation of pyroglutamic acid, the Edman degradation will not proceed. wikipedia.org
Table 1: Key Steps in the PITC Reaction with Serine
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1. Coupling | N-terminal Serine, Phenylisothiocyanate (PITC) | Mildly Alkaline | Phenylthiocarbamoyl (PTC)-Serine |
| 2. Cleavage | PTC-Serine | Acidic | Thiazolinone-Serine |
A significant challenge in the identification of this compound is its propensity to undergo dehydration. The serine side chain contains a hydroxyl group, which can be eliminated during the acidic cleavage step of the Edman degradation. nih.gov This dehydration reaction occurs primarily in anhydrous acid and leads to the formation of dehydroalanine (B155165) from the serine residue. nih.gov
The resulting dehydrated derivatives can further react and polymerize, leading to a decreased yield of the expected this compound. nih.gov This instability makes the quantitative analysis of serine residues challenging. journals.co.za The serine derivative shows a greater tendency to undergo these side reactions compared to the threonine derivative. nih.gov To mitigate this, modifications to the cleavage conditions, such as using gentler acid treatments, have been explored to improve the yield of this compound. pnas.org
Analytical Methodologies for this compound Identification and Quantitation
Accurate identification and quantification of PTH-amino acids are essential for successful protein sequencing. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the primary techniques used for this purpose. springernature.comthermofisher.com
HPLC is a widely used technique for the separation and identification of PTH-amino acids produced at each cycle of the Edman degradation. springernature.comspringernature.com Modern automated protein sequencers are typically equipped with on-line HPLC systems for immediate analysis. springernature.com The identification of a specific PTH-amino acid, including this compound, is based on its retention time, which is the time it takes for the compound to elute from the HPLC column, compared to known standards. springernature.com
The choice of the column, the composition of the mobile phase, and the elution program are critical factors in achieving the necessary resolution to separate the different PTH-amino acids. springernature.com Reversed-phase HPLC is a common mode of separation for these derivatives. springernature.com
Both isocratic and gradient elution methods are employed in the HPLC separation of PTH-amino acids.
Isocratic Elution: In this method, the composition of the mobile phase remains constant throughout the analysis. mastelf.comdanaher.com Isocratic systems offer simplicity, reproducibility, and a more stable baseline at high sensitivity. core.ac.ukphenomenex.com This can be advantageous for routine analyses where the complexity of the sample is low. danaher.com However, isocratic elution can lead to long analysis times and peak broadening for later-eluting compounds. chromatographyonline.com
Gradient Elution: This method involves changing the composition of the mobile phase during the separation. mastelf.comdanaher.com Typically, the strength of the organic solvent in the mobile phase is gradually increased to facilitate the elution of more hydrophobic compounds. chromatographyonline.com Gradient elution generally provides better resolution for complex mixtures of PTH-amino acids and can significantly reduce the analysis time. mastelf.comchromatographyonline.com For instance, a gradient system with acetonitrile-water-sodium acetate (B1210297) has been used to separate 17 PTH-amino acids. tandfonline.com
Table 2: Comparison of Isocratic and Gradient HPLC for PTH-Amino Acid Analysis
| Feature | Isocratic Elution | Gradient Elution |
|---|---|---|
| Mobile Phase Composition | Constant danaher.com | Varies during analysis danaher.com |
| Advantages | Simple, reproducible, stable baseline core.ac.ukphenomenex.com | Better resolution for complex mixtures, shorter analysis time mastelf.comchromatographyonline.com |
| Disadvantages | Long run times for complex samples, peak broadening chromatographyonline.com | More complex, requires column re-equilibration mastelf.com |
Mass spectrometry offers a powerful alternative and complementary technique to HPLC for the identification of PTH-amino acids. thermofisher.comnih.gov MS-based methods provide high sensitivity and specificity, allowing for the accurate identification of PTH derivatives based on their mass-to-charge ratio. nih.gov This is particularly useful for identifying post-translationally modified amino acids that may not have standard retention times in HPLC. nih.gov
Techniques such as liquid chromatography-mass spectrometry (LC-MS) combine the separation power of HPLC with the detection capabilities of mass spectrometry. nih.govresearchgate.net High-resolution mass spectrometry can be employed to further enhance the accuracy of mass determination. nih.gov While Edman sequencing is effective for peptides up to 50-60 residues, mass spectrometry has become a dominant technique for peptide sequencing. wikipedia.orgpressbooks.pub
The instability of phosphorylated serine (phosphoserine) during Edman degradation presents a significant analytical challenge, often resulting in no detectable peak. nih.gov However, experienced analysts may identify it by observing characteristic changes in the chromatogram, such as an increase in peaks associated with dehydroalanine, the dehydrated form of serine. nih.gov
Mass Spectrometry (MS)-Based Approaches for this compound Characterization
Laser Desorption/Multiphoton Ionization Mass Spectrometry (LD/MPI-MS)
Laser Desorption/Multiphoton Ionization Mass Spectrometry (LD/MPI-MS) is a powerful analytical technique used for the sensitive detection of PTH-amino acids, including this compound. nih.gov This method involves a two-step process that separates the desorption and ionization events, allowing for controlled fragmentation and highly selective ionization. stanford.edu
First, a carbon dioxide (CO2) laser pulse is directed at a thin film of the PTH-amino acid sample, causing rapid thermal desorption of intact neutral molecules from the surface. stanford.edu After a brief time delay, a second, focused ultraviolet laser pulse selectively ionizes the cloud of desorbed neutral molecules through a process called resonance-enhanced multiphoton ionization (REMPI). stanford.edu This 1+1 REMPI process is both highly efficient and selective for the target PTH molecules.
The resulting ions are then analyzed by a time-of-flight (TOF) mass spectrometer. A key advantage of this technique is that it predominantly produces the parent molecular ion, minimizing complex fragmentation patterns and simplifying identification. stanford.edustanford.edu This method has demonstrated the ability to detect and quantify PTH-amino acids, including this compound, in the picomole to nanomole range with a linear response, making it a highly sensitive tool for protein sequencing. stanford.edu
Interactive Table: Key Features of LD/MPI-MS for PTH-Amino Acid Analysis
| Feature | Description | Advantage | Source |
| Two-Step Process | Separate laser pulses for desorption (CO2 laser) and ionization (UV laser). | Allows for independent optimization of each step, enhancing control. | stanford.edustanford.edu |
| Soft Ionization | Resonance-Enhanced Multiphoton Ionization (REMPI) is used. | Minimizes fragmentation and results in dominant parent ion peaks for easier identification. | stanford.edu |
| High Sensitivity | Capable of detecting PTH-amino acids in the picomole range. | Enables sequencing of very small amounts of protein. | stanford.edu |
| Quantitative Analysis | The ion signal is linear with the concentration of the PTH-amino acid. | Allows for accurate measurement of the amount of each amino acid derivative. | stanford.edu |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in PTH Fragment Analysis
Liquid chromatography-mass spectrometry (LC-MS/MS) has become an indispensable tool for the definitive identification of PTH-amino acids generated during Edman degradation. This technique couples the separation power of high-performance liquid chromatography (HPLC) with the mass-analyzing capabilities of tandem mass spectrometry, providing a robust and sensitive analytical platform. nih.govelsevierpure.com
In this workflow, the mixture of PTH-amino acids from a sequencing cycle is first separated by a reverse-phase HPLC column. This separation is crucial as it resolves individual PTH-amino acids, including this compound, from one another based on their physicochemical properties before they enter the mass spectrometer.
Following separation, the eluting compounds are ionized, typically using methods like electrospray ionization (ESI) or, historically, thermospray. nih.gov The mass spectrometer then measures the mass-to-charge ratio of the protonated molecular ions. For unambiguous identification, tandem mass spectrometry (MS/MS) is employed. The specific molecular ion for a suspected PTH-amino acid is selected and fragmented, producing a characteristic pattern of product ions that serves as a structural fingerprint, confirming the identity of the amino acid derivative with high confidence. lcms.cz This approach is particularly useful for resolving ambiguities that can arise from HPLC retention times alone and for characterizing modified PTH derivatives. nih.gov
Interactive Table: Research Findings in LC-MS/MS of PTH-Amino Acids
| Study Focus | Technique Used | Key Findings | Source |
| Confirmation of HPLC Identification | Thermospray LC-MS | Provided definitive identification of 19 common PTH-amino acids based on their protonated molecular ions. Achieved detection at the 150-pmol level. | nih.gov |
| Novel Sequencing Reagents | Liquid Chromatography-Electrospray Mass Spectrometry | Characterized a new panel of PTH derivatives, finding them stable during LC-MS analysis and detectable at the low femtomole sensitivity level. | nih.gov |
| High-Throughput Proteomics | On-line LC/MS and off-line MALDI | Proposed a workflow combining Edman degradation with LC-MS to create a 3D search space (retention time, mass, reduced mass) for high-confidence peptide identification without requiring traditional MS/MS. | researchgate.net |
Applications in Protein N-Terminal Sequencing and Proteomic Research
The identification of this compound is a critical step in the broader application of N-terminal sequencing, a technique that remains highly relevant in modern proteomics for its precision and reliability. metwarebio.com Edman degradation provides direct, unambiguous sequence data, which is essential for several key research applications. researchgate.netnih.gov
One of the primary applications is the validation of protein identity . The N-terminal sequence of a protein is a unique identifier. By determining the first 10-15 amino acids, researchers can confirm the identity of a protein isolated through methods like 2D gel electrophoresis, often validating results from mass spectrometry-based database searches. nih.gov
N-terminal sequencing is also crucial for characterizing novel proteins that are not present in existing databases. While mass spectrometry is excellent for identifying known proteins, Edman degradation provides the de novo sequence information necessary to design probes or primers for cloning the corresponding gene. creative-proteomics.com
Furthermore, this technique is vital for understanding post-translational modifications (PTMs) at the N-terminus. It can precisely identify the location of modifications such as acetylation or formylation by observing the absence of an expected PTH-amino acid or a shift in its retention time and mass. It also confirms the precise cleavage sites of signal peptides, providing insight into protein processing and localization.
In the biopharmaceutical industry, N-terminal sequencing is a cornerstone of quality control . It is used to verify the identity and integrity of recombinant protein products, ensuring that the correct N-terminus is present and has not been degraded or modified during production and purification. metwarebio.com
Interactive Table: Applications of N-Terminal Sequencing
| Application | Description | Importance in Research | Source |
| Protein Identification & Validation | Confirms the identity of a purified protein by matching its N-terminal sequence to database entries. | Provides an orthogonal method to mass spectrometry, increasing confidence in protein identification. | metwarebio.comnih.gov |
| De Novo Sequencing | Determines the amino acid sequence of a novel or unknown protein. | Essential for characterizing new proteins and enabling subsequent gene cloning. | nih.govcreative-proteomics.com |
| Analysis of Post-Translational Modifications | Identifies modifications at the N-terminus and precise start sites of mature proteins after cleavage of signal peptides. | Crucial for understanding protein regulation, function, and cellular localization. | mdpi.com |
| Biopharmaceutical Quality Control | Verifies the primary structure and integrity of recombinant protein therapeutics. | Ensures product consistency, safety, and efficacy for regulatory approval. | metwarebio.com |
Serine Metabolism: Interconnected Pathways and Biological Roles
De Novo Serine Biosynthesis Pathways
As a non-essential amino acid, serine can be acquired from the diet or synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG). researchgate.netresearchgate.net This endogenous production, often referred to as the phosphorylated pathway, is a three-step enzymatic process that diverts a carbon substrate from glycolysis to generate serine. researchgate.netresearchgate.net This pathway is particularly important in proliferating cells and in tissues with high serine demand, such as the brain. nih.govnih.gov The upregulation of de novo serine synthesis is a recognized metabolic hallmark in various types of cancer, where it supports the heightened anabolic demands of tumor cells. nih.govaacrjournals.org
The de novo synthesis of serine is catalyzed by a sequence of three key enzymes that convert 3-phosphoglycerate into serine. researchgate.netresearchgate.net
Phosphoglycerate Dehydrogenase (PHGDH): This is the first and rate-limiting enzyme in the pathway. researchgate.netresearchgate.net It catalyzes the oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate. youtube.comresearchgate.net This reaction utilizes NAD+ as a cofactor, converting it to NADH. youtube.com The activity of PHGDH is a critical control point for the entire pathway. researchgate.net
Phosphoserine Aminotransferase 1 (PSAT1): The second step is a transamination reaction catalyzed by PSAT1. nih.govresearchgate.net This enzyme transfers an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, resulting in the formation of 3-phosphoserine and α-ketoglutarate. researchgate.netnih.gov This reaction links serine biosynthesis directly to amino acid metabolism.
Phosphoserine Phosphatase (PSPH): The final and irreversible step in the pathway is the hydrolysis of 3-phosphoserine to yield serine and inorganic phosphate (B84403). nih.govresearchgate.net This reaction is catalyzed by PSPH. researchgate.net The completion of this step releases the final serine molecule, which can then be used for various cellular processes.
Table 1: Enzymes of the De Novo Serine Biosynthesis Pathway
| Enzyme | Abbreviation | EC Number | Function |
|---|---|---|---|
| Phosphoglycerate Dehydrogenase | PHGDH | 1.1.1.95 | Oxidizes 3-phosphoglycerate to 3-phosphohydroxypyruvate. nih.govresearchgate.net |
| Phosphoserine Aminotransferase 1 | PSAT1 | 2.6.1.52 | Converts 3-phosphohydroxypyruvate to 3-phosphoserine via transamination. nih.govresearchgate.net |
The serine biosynthesis pathway is tightly regulated to meet cellular demands while preventing unnecessary metabolic expenditure. Regulation occurs at both the enzymatic and transcriptional levels. A primary mechanism of control is feedback inhibition, where the end product, serine, directly inhibits the activity of the first enzyme, PHGDH. nih.govfrontiersin.org This allosteric regulation ensures that when serine levels are high, its own synthesis is downregulated.
Conversely, serine can act as an allosteric activator for the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in glycolysis. nih.govnih.gov This activation promotes the final step of glycolysis, linking serine levels back to the central carbon metabolism. nih.gov
Transcriptional regulation also plays a significant role. Under conditions of serine starvation or cellular stress, the expression of serine synthesis enzymes can be upregulated. nih.govbiorxiv.org This response is often mediated by transcription factors such as Activating Transcription Factor 4 (ATF4), which can bind to the promoters of genes in the pathway, including PSAT1 and PSPH, to increase their expression. nih.govbiorxiv.org
Serine Catabolism and Interconversion
Serine is not only synthesized but also actively catabolized and interconverted into other essential molecules. These catabolic pathways are crucial for generating one-carbon units, producing other amino acids, and feeding into central energy metabolism. researchgate.netoup.com
A major fate of serine is its reversible conversion to glycine (B1666218), a reaction catalyzed by the enzyme Serine Hydroxymethyltransferase (SHMT). nih.govwikipedia.org This reaction is a cornerstone of one-carbon metabolism. nih.gov During the conversion of serine to glycine, the β-carbon of serine is transferred to the cofactor tetrahydrofolate (THF), producing 5,10-methylenetetrahydrofolate (5,10-CH2-THF). wikipedia.orgportlandpress.com
This one-carbon unit (5,10-CH2-THF) is vital for numerous biosynthetic processes, including the synthesis of purines and thymidylate, which are essential for DNA replication and repair. nih.govnih.gov There are two major isoforms of SHMT: SHMT1 in the cytosol and SHMT2 in the mitochondria, highlighting the importance of this reaction in different cellular compartments. nih.govnih.gov
The interconversion of serine and glycine catalyzed by SHMT is a reversible reaction, allowing the cell to synthesize serine from glycine when needed, although the primary flux in many proliferating cells is from serine to glycine. oup.comresearchgate.net This dynamic interplay ensures a balance between the cellular pools of these two amino acids. nih.gov
Furthermore, serine serves as the backbone for the synthesis of cysteine. In animals, the sulfur atom is derived from methionine via homocysteine. youtube.comwikipedia.org Homocysteine condenses with serine to form cystathionine, which is then cleaved to produce cysteine and α-ketobutyrate. wikipedia.org In bacteria and plants, cysteine synthesis also begins with serine, which is first converted to O-acetylserine before reacting with a sulfide (B99878) source to form cysteine. wikipedia.org
Serine can be directly deaminated to generate pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for gluconeogenesis. researchgate.netyoutube.com This conversion is catalyzed by the enzyme serine dehydratase. youtube.com This pathway provides a direct link between amino acid catabolism and central energy metabolism, allowing cells to utilize serine as a fuel source. youtube.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 3-phosphoglycerate | 3-PG |
| 3-phosphohydroxypyruvate | |
| 3-phosphoserine | |
| 5,10-methylenetetrahydrofolate | 5,10-CH2-THF |
| α-ketobutyrate | |
| α-ketoglutarate | |
| Cysteine | |
| Cystathionine | |
| Glutamate | |
| Glycine | |
| Homocysteine | |
| Methionine | |
| O-acetylserine | |
| Phosphoglycerate Dehydrogenase | PHGDH |
| Phosphoserine Aminotransferase 1 | PSAT1 |
| Phosphoserine Phosphatase | PSPH |
| Pyruvate | |
| Pyruvate Kinase M2 | PKM2 |
| Serine | |
| Serine Hydroxymethyltransferase | SHMT |
| Tetrahydrofolate | THF |
Metabolic Integration of Serine with Cellular Homeostasis
Serine metabolism is intricately woven into the fabric of cellular homeostasis, serving as a critical nexus for numerous biosynthetic and regulatory pathways. Its metabolic flexibility allows cells to respond to varying physiological demands, ensuring the maintenance of cellular integrity and function. The contributions of serine extend from the synthesis of essential macromolecules to the regulation of the cellular redox state and epigenetic modifications.
Contribution to Nucleotide and Lipid Biosynthesis (Sphingolipids, Phosphatidylserine)
Serine is a fundamental building block for the synthesis of both nucleotides and a variety of lipids, underscoring its importance in cell proliferation and membrane biology. mdpi.comresearchgate.net
Nucleotide Biosynthesis: The de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA, is heavily reliant on serine metabolism. nih.govnih.gov Serine provides one-carbon units to the folate cycle, which are essential for the formation of the purine (B94841) ring and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. researchgate.net While extracellular serine can be a primary source for these one-carbon units, some cancer cells demonstrate an increased reliance on de novo serine synthesis from glucose to fuel nucleotide production. nih.govnih.gov
Lipid Biosynthesis: Serine is a direct precursor for the synthesis of several classes of lipids that are vital for cell structure and signaling.
Phosphatidylserine (PS): This important phospholipid, predominantly found in the inner leaflet of the plasma membrane, is synthesized in the endoplasmic reticulum through a head group exchange reaction where the head group of phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE) is replaced by serine. nih.govcreative-proteomics.comnih.gov PS plays a crucial role in various signaling pathways, including those that promote neuronal survival and differentiation. nih.gov
Sphingolipids: The synthesis of all sphingolipids begins with the condensation of serine and palmitoyl-CoA. This initial step is crucial for the production of ceramides, which serve as the backbone for more complex sphingolipids like sphingomyelin (B164518) and gangliosides. These lipids are integral components of cellular membranes and are involved in signal transduction and cell recognition. mdpi.comnih.gov
The following table summarizes the key roles of serine in the biosynthesis of nucleotides and lipids:
| Macromolecule | Serine's Contribution | Biological Significance |
| Purines & Pyrimidines | Provides one-carbon units via the folate cycle for ring synthesis and modification. | Essential for DNA and RNA synthesis, and therefore cell proliferation. |
| Phosphatidylserine | Serves as the head group precursor. | A key component of cell membranes and involved in cellular signaling. |
| Sphingolipids | A primary building block in the initial step of synthesis. | Important for membrane structure, signal transduction, and cell recognition. |
Role in Redox Balance and Glutathione (B108866) Synthesis
Serine metabolism plays a pivotal role in maintaining cellular redox homeostasis, primarily through its contribution to the synthesis of glutathione (GSH), a major intracellular antioxidant. nih.govnih.gov
Serine can be converted to glycine, which, along with glutamate and cysteine, is one of the three amino acids required for GSH synthesis. nih.govnih.gov By providing the glycine backbone, serine metabolism directly supports the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative stress. nih.govresearchgate.net This is particularly crucial in conditions of high metabolic activity or exposure to oxidative insults. For instance, serine supplementation has been shown to restore glutathione levels and protect against oxidative damage in intestinal cells. nih.gov Furthermore, serine metabolism contributes to the generation of NADPH, a reducing equivalent necessary for the regeneration of oxidized glutathione by glutathione reductase. researchgate.netmdpi.com
Link to Methionine Cycle and DNA Methylation
Serine metabolism is intimately linked to the methionine cycle, a central pathway that provides the primary methyl group donor, S-adenosylmethionine (SAM), for a vast array of methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. nih.govnih.govresearchgate.net
The folate cycle, which is fueled by one-carbon units from serine, is directly coupled to the methionine cycle. The 5-methyltetrahydrofolate produced in the folate cycle donates its methyl group to homocysteine to regenerate methionine, a reaction catalyzed by methionine synthase. nih.gov This process is essential for maintaining the pool of methionine available for SAM synthesis. Consequently, serine availability can directly impact the cellular methylation potential. Studies have shown that serine starvation can lead to a decrease in the SAM/S-adenosylhomocysteine (SAH) ratio, which is an indicator of reduced methylation capacity, and result in decreased DNA and RNA methylation. nih.govresearchgate.net Interestingly, serine can also support the methionine cycle through the de novo synthesis of ATP, which is required for the conversion of methionine to SAM. nih.govnih.gov
The interconnectedness of these pathways is highlighted in the following table:
| Metabolic Pathway | Serine's Role | Downstream Effects |
| Glutathione Synthesis | Precursor for glycine, a component of glutathione. | Maintenance of redox balance and protection against oxidative stress. |
| Methionine Cycle | Provides one-carbon units for the regeneration of methionine from homocysteine. Supports ATP synthesis for SAM production. | Provides methyl groups for DNA, RNA, and protein methylation, influencing gene expression and cellular function. |
D-Serine and L-Serine Enantiomers: Distinct Metabolic Fates and Functions
While L-serine is the proteinogenic enantiomer and participates in the central metabolic pathways discussed above, D-serine has emerged as a crucial neuromodulator with distinct metabolic pathways and functions, particularly in the central nervous system. mdpi.comnih.gov
L-serine can be converted to D-serine by the enzyme serine racemase. nih.gov D-serine acts as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, playing a critical role in synaptic plasticity, learning, and memory. The metabolism of D-serine is also distinct; it is degraded by the enzyme D-amino acid oxidase. The unique roles of these enantiomers highlight the stereospecificity of biological systems.
Serine Metabolism in Health and Disease Pathogenesis
Given its central role in cellular metabolism, it is not surprising that dysregulation of serine metabolism is implicated in various pathological conditions, including inflammatory diseases.
Impact on Inflammatory Responses and Immune System Modulation
Serine metabolism has a significant impact on the functioning of the immune system and the modulation of inflammatory responses. nih.gov Activated immune cells, which are highly proliferative, have a high demand for serine to support nucleotide synthesis and other biosynthetic processes. nih.gov
Recent research has revealed a direct link between serine metabolism and the production of inflammatory cytokines. For instance, in macrophages, serine is required for the optimal production of the pro-inflammatory cytokine interleukin-1β (IL-1β). nih.govnorthwestern.edu This effect is mediated, at least in part, by serine's role in glutathione synthesis, as glutathione is necessary for the efficient expression of IL-1β mRNA. nih.govnorthwestern.edu Depriving macrophages of serine leads to decreased glutathione levels and subsequently reduced IL-1β production. northwestern.edu This suggests that targeting serine metabolism could be a potential therapeutic strategy for modulating inflammation. northwestern.edufrontiersin.org
Furthermore, serine metabolism can influence T-cell function. It provides the necessary building blocks for the proliferation of effector T-cells. nih.gov The availability of serine can therefore impact the adaptive immune response. The intricate relationship between serine metabolism and immunity underscores the importance of metabolic reprogramming in shaping immune cell function and inflammatory outcomes. mdpi.comnih.gov
Serine Metabolism Reprogramming in Oncogenesis and Tumor Progression
The reprogramming of cellular metabolism is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. Among the metabolic pathways that are frequently altered in cancer is the serine synthesis pathway. Tumors often exhibit a heightened demand for serine, a non-essential amino acid that contributes to various critical cellular processes. This increased demand is met by upregulating the endogenous synthesis of serine, a phenomenon that has profound implications for tumor growth, metastasis, and response to therapy.
Upregulation of Serine Biosynthetic Enzymes in Cancer
A key mechanism by which cancer cells increase their serine supply is through the upregulation of enzymes in the de novo serine synthesis pathway. This pathway converts the glycolytic intermediate 3-phosphoglycerate into serine through a series of three enzymatic reactions. The first and rate-limiting enzyme in this pathway is phosphoglycerate dehydrogenase (PHGDH).
Numerous studies have documented the overexpression of PHGDH in a wide range of cancers, including breast cancer, melanoma, and non-small cell lung cancer. This upregulation is often driven by the amplification of the PHGDH gene or through the activation of oncogenic transcription factors like NRF2 and ATF4. The other two enzymes in the pathway, phosphoserine aminotransferase 1 (PSAT1) and phosphoserine phosphatase (PSPH), are also frequently overexpressed in tumors, ensuring a high flux through the pathway to produce serine.
Influence on Cancer Cell Proliferation, Metastasis, and Drug Resistance
The increased production of serine in cancer cells is not just a consequence of metabolic reprogramming; it is a critical driver of malignancy. Serine and its downstream metabolites contribute to several key aspects of cancer biology:
Proliferation: Serine is a crucial building block for the synthesis of proteins and lipids. More importantly, it is a major source of one-carbon units for the folate cycle, which are essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for the methylation of various molecules. By fueling nucleotide synthesis, upregulated serine metabolism directly supports the rapid DNA replication required for cancer cell division.
Metastasis: Recent research has linked elevated serine synthesis to cancer metastasis. In breast cancer, for example, cells with high PHGDH activity have been shown to be more invasive and more likely to form distant metastases.
Drug Resistance: The reprogramming of serine metabolism can also contribute to resistance to chemotherapy and targeted therapies. By providing the necessary building blocks for proliferation and by supporting antioxidant defenses through the production of glutathione, elevated serine synthesis can help cancer cells withstand the stress induced by anti-cancer drugs.
Role in Neurological Functions and Disorders (e.g., NMDA Receptor Co-Agonism by D-Serine)
In the central nervous system, serine plays a vital role, particularly in the form of its isomer, D-serine. While L-serine is the form incorporated into proteins, a specific enzyme, serine racemase, converts L-serine into D-serine in the brain. D-serine functions as a crucial neuromodulator, primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor.
The NMDA receptor is a key player in synaptic plasticity, the process that underlies learning and memory. For the NMDA receptor to be activated, it requires the binding of both glutamate and a co-agonist. D-serine is now recognized as the primary endogenous co-agonist for NMDA receptors at synaptic sites. By binding to the co-agonist site, D-serine facilitates the opening of the receptor's ion channel, allowing calcium influx and the initiation of downstream signaling cascades that are essential for long-term potentiation (a cellular mechanism for memory formation). Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.
Serine in Skeletal Muscle Regeneration and Bone Metabolism (Osteoblast/Osteoclast Activity)
Beyond its roles in cancer and the nervous system, serine metabolism is also integral to the function of the musculoskeletal system.
Skeletal Muscle Regeneration: Following injury, skeletal muscle undergoes a complex process of regeneration that involves the activation of muscle stem cells (satellite cells). Studies have indicated that serine metabolism is important for the proliferation and differentiation of these cells, thereby contributing to the repair of damaged muscle tissue.
Bone Metabolism: The balance between bone formation by osteoblasts and bone resorption by osteoclasts is critical for maintaining bone health. Serine has been shown to influence this balance. It can promote the differentiation and activity of osteoblasts, the cells responsible for synthesizing new bone matrix. Conversely, serine may also play a role in modulating the activity of osteoclasts. This dual role highlights the importance of metabolic pathways in regulating skeletal homeostasis.
Advanced Biophysical and Structural Elucidation Techniques for Serine Containing Biological Molecules
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of Serine Peptides
Studies using NMR have investigated the role of serine in stabilizing specific secondary structures, such as beta-turns. For instance, NMR spectroscopy coupled with restrained molecular dynamics simulations revealed that an unprotected serine sidechain in a cyclic hexapeptide derived from the alpha-amylase inhibitor Tendamistat significantly affects the adjacent beta-turn conformation, stabilizing a beta I-turn through a backbone-sidechain hydrogen bond nih.gov. NMR can also detect local conformational changes induced by serine phosphorylation within intrinsically disordered proteins, showing effects on peptide backbone and helical propensity researchgate.net. Chemical shifts of Hα/Cα and Hβ/Cβ atoms are particularly sensitive to the local environment and can indicate conformational preferences researchgate.net.
NMR is valuable for studying flexible linear peptides, although their rapid interconversion between conformations can lead to averaged signals thieme-connect.de. However, deviations from "random coil" shifts can indicate specific conformational preferences thieme-connect.de. For more rigid cyclic peptides, the increased dispersion of NH resonances in NMR spectra reflects a lower number of populated conformations in equilibrium thieme-connect.de.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination
CD spectra of proteins are primarily influenced by the amide chromophore, and the characteristic bands in the far-UV region reflect the arrangement of the polypeptide backbone in different secondary structures units.it. Alpha-helical structures typically exhibit negative bands at 222 nm and 208 nm and a positive band at 192 nm nih.gov.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of Serine-Containing Proteins
X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques for determining the high-resolution three-dimensional structures of proteins, including those containing serine residues tesisenred.netnih.gov. These methods provide detailed atomic coordinates, revealing the precise arrangement of amino acids, including serine sidechains, within the protein structure and in complexes with ligands or other proteins.
X-ray crystallography requires the growth of well-diffracting protein crystals tesisenred.net. Once a crystal is obtained, diffraction patterns are generated by exposing it to X-rays, and these patterns are used to reconstruct the electron density map of the molecule tesisenred.net. Serine residues, particularly those involved in important functional sites like enzyme active sites, are clearly visualized in these maps, allowing for the study of their interactions and environment. Serine proteinases, a large family of enzymes with a catalytic serine residue in their active site, have been extensively studied using X-ray crystallography, revealing the structural basis for their catalytic mechanism and interactions with inhibitors tesisenred.netnih.gov. Structures of serine proteinase inhibitors like eglin c, both free and in complex with proteinases, have been determined by X-ray crystallography, showing conformational differences in the reactive site loop upon binding nih.gov. X-ray crystallography can also reveal unexpected modifications, such as glycosylation on a serine residue in recombinant proteins researchgate.net.
Cryo-EM has emerged as a complementary technique, particularly useful for large protein complexes or proteins that are difficult to crystallize. It involves freezing a solution of the protein in a thin layer of amorphous ice and imaging the particles using an electron microscope. 3D structures are then reconstructed from a large number of 2D images. While not specifically highlighted in the search results concerning serine, Cryo-EM is broadly applicable to determining the structures of a wide range of proteins, including those where serine residues play critical structural or functional roles.
Computational Modeling and Molecular Dynamics Simulations of Serine-Ligand and Serine-Protein Interactions
Computational modeling, particularly molecular dynamics (MD) simulations, plays a vital role in complementing experimental techniques by providing insights into the dynamic behavior of serine-containing biological molecules and their interactions diva-portal.orgnih.govfrontiersin.org. MD simulations can simulate the movement of atoms over time, allowing researchers to study conformational changes, protein folding, and the dynamics of protein-ligand or protein-protein interactions involving serine residues diva-portal.orgnih.gov.
These simulations can be used to investigate the binding of small-molecule ligands to proteins, examining how serine residues in the binding pocket interact with the ligand and how the protein conformation changes upon binding nih.govnih.gov. For example, MD simulations have been used to study the binding of L-serine to the Escherichia coli chemoreceptor Tsr, providing atomic-level details of the interaction nih.gov. Computational methods can also explore protein-protein interactions, where serine residues at the interface may be involved in binding or recognition acs.org.
MD simulations can reveal dynamic atomic details that are not easily available from static experimental structures and can quantify the thermodynamics and kinetics of binding events nih.gov. Advanced computational approaches, such as free energy perturbation (FEP) and alchemical transformations, extend classical MD to study processes like ligand binding more rigorously diva-portal.org. Computational modeling can also be used to predict protein secondary structure based on sequence information diva-portal.org.
Proteomic Approaches for Serine Phosphorylation Profiling (Phosphoproteomics)
Protein phosphorylation is a critical post-translational modification that frequently occurs on serine residues and plays a central role in regulating protein function and cellular signaling pathways creative-proteomics.comacs.org. Phosphoproteomics involves the large-scale identification and quantification of phosphorylation sites within a proteome acs.orgcreative-proteomics.com. Given that approximately 86.4% of protein phosphorylation events in eukaryotic cells occur on serine residues, phosphoproteomics is highly relevant to studying the role of serine phosphorylation creative-proteomics.com.
Phosphoproteomic studies aim to generate comprehensive maps of phosphorylation sites to understand signaling networks and identify potential therapeutic targets creative-proteomics.comresearchgate.net. These studies often involve complex workflows including protein digestion, phosphopeptide enrichment, and mass spectrometry analysis creative-proteomics.comcreative-proteomics.com.
Antibody-Based Detection of Phosphoserine
Antibodies that specifically recognize phosphoserine residues are valuable tools for detecting and studying serine phosphorylation. These antibodies can be used in various applications, including Western blotting, ELISA, immunoprecipitation, and immunohistochemistry creative-proteomics.comabcam.comstressmarq.comrockland.comantibodiesinc.comorigene.com.
Anti-phosphoserine antibodies are designed to specifically bind to proteins or peptides containing a phosphorylated serine, with minimal cross-reactivity to phosphothreonine or phosphotyrosine abcam.comstressmarq.comrockland.com. However, the recognition by some monoclonal antibodies can be dependent on the amino acid sequence surrounding the phosphoserine origene.com. Polyclonal antibodies raised against phosphoserine peptides are commonly used and have been validated for detecting phosphoserine in cell lysates and tissues abcam.comstressmarq.comrockland.com. Antibody-based methods are often used to confirm phosphorylation detected by other methods or to investigate the phosphorylation status of a specific protein of interest creative-proteomics.comantibodiesinc.com. For instance, anti-phosphoserine antibodies have been used in Western blots to detect phosphorylated proteins at specific molecular weights abcam.com.
Mass Spectrometry for Phosphorylation Site Mapping
Mass spectrometry (MS) is the primary technology for large-scale identification and precise localization of phosphorylation sites, including phosphoserine, within proteins creative-proteomics.comnih.govtandfonline.com. The typical workflow involves proteolytic digestion of proteins into peptides, enrichment of phosphopeptides, and analysis by tandem mass spectrometry (MS/MS) creative-proteomics.comnih.govtandfonline.com.
Enrichment strategies are crucial because phosphorylated peptides are often low in abundance compared to their non-phosphorylated counterparts creative-proteomics.comcreative-proteomics.com. Common enrichment techniques include immobilized metal affinity chromatography (IMAC) and titanium dioxide (TiO2) chromatography, which selectively bind phosphopeptides creative-proteomics.comtandfonline.com.
Following enrichment, phosphopeptides are analyzed by LC-MS/MS. In MS/MS, precursor ions (intact peptides) are fragmented, and the resulting fragment ions are measured to determine the amino acid sequence and the location of the phosphorylation site nih.govtandfonline.com. Phosphoserine residues can undergo neutral loss of phosphoric acid (-98 Da) during fragmentation, which can aid in their identification nih.gov. Various fragmentation techniques, such as collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron-transfer dissociation (ETD), provide different types of fragment ions that help in confidently localizing the phosphorylation site springernature.com.
Computational algorithms are used to match the experimental MS/MS spectra to theoretical spectra derived from protein sequence databases, considering possible phosphorylation events nih.govtandfonline.com. Advances in MS instrumentation and data analysis software have significantly improved the speed, sensitivity, and accuracy of phosphorylation site mapping creative-proteomics.comnih.gov. MS-based phosphoproteomics has led to the identification of hundreds of thousands of phosphorylation sites across various species creative-proteomics.combiorxiv.org.
Future Perspectives and Translational Research Opportunities for Pth Serine
Development of Novel Therapeutic Agents Targeting Serine Phosphorylation in PTH Signaling
The intricate signaling pathways initiated by PTH involve protein phosphorylation events, including phosphorylation on serine residues. PTH, through the activation of protein kinase A (PKA) and/or protein kinase C (PKC), inhibits renal proximal tubular phosphate (B84403) reabsorption by facilitating the internalization of the sodium-dependent phosphate transporter Npt2a. This effect is mediated by the phosphorylation of serine 77 (S77) of the first PDZ domain of the Npt2a-binding protein sodium-hydrogen exchanger regulatory factor–1 (NHERF-1). jci.orgnih.gov Phosphorylation of S77 of NHERF-1 is thought to convert the adaptor protein from an open configuration capable of binding Npt2a to a closed configuration with reduced binding affinity. nih.gov Future studies are needed to fully elucidate the precise mechanism by which PKA interacts with protein phosphatase 2A (PP2A) in renal cells, a process that is likely involved in mediating the inhibitory effect of PKA on sodium-dependent phosphate transport. jci.orgnih.gov
Beyond renal phosphate transport, PTH signaling in osteocytes, crucial mediators of PTH action in bone, involves multiple intracellular mechanisms. oup.com While PTH-induced RANKL upregulation requires cAMP/PKA signaling, the downstream signaling steps are not fully understood. oup.com CREB, a known PKA substrate at serine 133, shows phospho-CREB RANKL enhancer binding in response to PTH and other cAMP-inducing signals. oup.com However, CREB deletion in osteoblast/osteocyte lineage cells does not affect osteoclast numbers or RANKL expression in vivo, suggesting the involvement of other pathways. oup.com
Small molecule SIK inhibitors, such as YKL 05 099, have been shown to mimic the effects of PTH in a cyclic AMP-independent manner by reducing HDAC4/5 phosphorylation and promoting their nuclear translocation, leading to reduced SOST expression. oup.com These studies highlight the importance of SIK2-regulated phosphoproteins, such as HDAC4/5 and CRTC2, in mediating PTH's intracellular effects in osteocytes and identify SIK inhibition as a promising strategy to mimic PTH's skeletal effects. oup.com Future studies are needed to assess whether additional PTH-regulated SIK substrates exist and to determine the role of PTH-dependent SIK2-independent pathways in osteocytes. oup.com
Aberrantly enhanced amyloid-beta (Aβ) signaling has been suggested as a potential driver of PTH hypersecretion, particularly in the context of vitamin D deficiency. medrxiv.org Upregulated expression and phosphorylation (specifically at serine-404 and serine-396) of Tau are correlated with increased amyloidogenesis in parathyroid adenomas from patients with vitamin D deficiency. medrxiv.org Interfering with this pathway, potentially by targeting Tau phosphorylation, could form the basis of a new therapeutic approach for hyperparathyroidism, especially when surgery is not feasible. medrxiv.org
These findings underscore the potential for developing novel therapeutic agents that specifically target serine phosphorylation events within PTH signaling pathways to modulate calcium and phosphate homeostasis and bone metabolism.
Serine Metabolism as a Biomarker and Therapeutic Target in Disease
L-serine metabolism plays a vital role in maintaining homeostasis and is closely related to the immune system, making it an important biomarker and treatment target. frontiersin.org Serine is a crucial non-essential amino acid involved in the synthesis of amino acids, nucleotides, lipids, DNA methylation, and protein phosphorylation. frontiersin.org With the advancements in metabolomics, serine has been identified as being closely related to various diseases, including infectious diseases, lung fibrosis, pulmonary hypertension, asthma, and lung cancers. frontiersin.org
Abnormal serine metabolism may serve as a biomarker for the early diagnosis and pathological typing of tumors. frontiersin.org Targeting serine metabolism also plays an essential role in precision and personalized cancer therapy. frontiersin.org Many tumors exhibit serine dependence, and serine starvation triggers serine synthesis from glucose and glycine (B1666218), altering metabolism compared to normal tissues. frontiersin.org The uptake of serine is thought to be closely related to cancer cell proliferation. frontiersin.org
Several studies have highlighted an increased activation of pathways involved in one-carbon metabolism in cancer, including the de novo cytosolic serine pathway and the mitochondrial one-carbon pathway. d-nb.info Consistent DNA synthesis is fundamental for cancer cell proliferation, and multiple one-carbon metabolic enzymes are upregulated in cancer. d-nb.info Depletion of serine, a substrate for glycine production, inhibits proliferation and reduces purine (B94841) nucleotide levels in cancer cells. d-nb.info
Targeting key enzymes in the serine synthesis pathway (SSP), such as PHGDH, PSAT1, and PSPH, shows promise in inhibiting tumor cell proliferation by inhibiting endogenous serine metabolism. frontiersin.org Elevation of these enzymes is an important factor in the malignant progression of lung cancer cells and cancer drug resistance. frontiersin.org Studying abnormal serine metabolism in lung cancer presents a new approach to address resistance to targeted therapy and immunotherapy. frontiersin.org
Beyond cancer, metabolomic profiling has revealed perturbations in amino acid metabolism, including serine, in diseases like ankylosing spondylitis, where serine levels correlated with disease activity. mdpi.com Serine, along with tryptophan and the kynurenine/tryptophan ratio, might be early biomarkers of peripheral artery disease with a high risk. mdpi.com
These findings demonstrate the significant potential of serine metabolism as both a diagnostic biomarker and a therapeutic target across a range of diseases.
Integration of Omics Data for Comprehensive Understanding of Serine Biology
Integrating multi-omics data is crucial for a comprehensive understanding of complex biological processes and diseases. nih.govencyclopedia.pub Multi-omics data, covering genomics, transcriptomics, proteomics, metabolomics, and epigenomics, provide a holistic view of biological systems. nih.govencyclopedia.pub Analyzing multi-omics data along with clinical information is essential for deriving insights into cellular functions. nih.gov Integrated approaches combine individual omics data, sequentially or simultaneously, to understand the interplay of molecules and bridge the gap from genotype to phenotype. nih.gov
Multi-omics data integration has been applied to various fields, including diagnostics, drug discovery, personalized medicine, and synthetic biology. encyclopedia.pub It can help reveal the molecular signatures of diseases and drug responses by identifying differentially expressed or regulated molecules at different omics levels. encyclopedia.pub
Various computational methods and tools have been developed for multi-omics data integration and interpretation. nih.govrsc.orgfrontiersin.org These methods implement statistical, network-based, and machine learning techniques to elucidate key omics features associated with diseases and predict phenotypic outcomes. frontiersin.org Network-based integrative approaches, for instance, represent interactions between different omics layers in a graph, reflecting the molecular wiring in a cell. frontiersin.org
Tools like COSMOS (Causal Oriented Search of Multi-Omics Space) integrate phosphoproteomics, transcriptomics, and metabolomics datasets with prior knowledge of signaling, metabolic, and gene regulatory networks to estimate activities of transcription factors and kinases and perform network-level causal reasoning. embopress.org COSMOS provides mechanistic hypotheses for experimental observations across multi-omics datasets and can capture relevant crosstalks within and between multiple omics layers, identifying disease mechanisms and therapeutic targets. embopress.org
Q & A
Basic Research Questions
Q. How can researchers distinguish PTH-serine from structurally similar derivatives during peptide sequencing?
- Methodological Answer : Use reverse-phase HPLC with optimized chromatographic conditions to resolve coelution issues. For example, γ-IV-methylasparagine (γ-NMA) derivatives coelute with this compound during Edman degradation, but minor secondary peaks (e.g., near dimethylphenylthiourea) can indicate methylated residues . Validate findings with synthetic standards of methylated amino acids and compare retention times under identical conditions. Repetitive yield calculations (e.g., 86% in phosphorylation studies) can further confirm identification .
Q. What experimental conditions affect the stability and recovery of this compound in Edman degradation?
- Methodological Answer : Stability depends on reaction pH and temperature. For phosphorylated serine residues (e.g., phosphoserine), note that this compound recovery drops significantly (e.g., 50% recovery for non-phosphorylated serine vs. no recovery for phosphoserine). Use mass spectrometry to cross-validate Edman degradation results, especially when phosphorylation is suspected .
Q. How should researchers design controls to address misidentification of this compound in methylated peptide analysis?
- Methodological Answer : Include synthetic peptides with known methylation patterns (e.g., γ-NMA-containing sequences) as positive controls. Monitor for secondary peaks in HPLC chromatograms (e.g., near 3.52 min retention time for this compound) and quantify stoichiometry using integrated peak areas. Refer to Table 2-6 in methylation studies for expected derivative patterns .
Advanced Research Questions
Q. How can conflicting data on phosphorylation stoichiometry at serine residues be resolved when using PTH-derivative analysis?
- Methodological Answer : Discrepancies often arise from incomplete cleavage or derivative instability. For example, phosphorylation at Ser161 may show low stoichiometry (3%) due to residual this compound recovery, while Thr172 phosphorylation yields higher stoichiometry (45%) . Apply kinetic modeling (exponential decay with repetitive yield parameters) to correct for degradation effects and use radiometric detection for precise quantification.
Q. What strategies optimize the detection of low-abundance this compound derivatives in complex peptide mixtures?
- Methodological Answer : Pre-fractionate samples using ion-exchange chromatography before Edman degradation. Enhance sensitivity via post-column derivatization or coupling with fluorescence detection. For methylated analogs, prioritize sequencing cycles where secondary peaks (e.g., near DMPTU) are expected, as shown in Table 2-4 .
Q. How do methylated asparagine residues complicate the interpretation of this compound data, and what analytical frameworks address this?
- Methodological Answer : Methylation alters elution profiles, leading to false-positive this compound assignments. Use a PICO (Population, Intervention, Comparison, Outcome) framework to structure experiments:
- Population : Methylated peptide libraries.
- Intervention : HPLC and MS/MS validation.
- Comparison : Synthetic vs. experimental derivatives.
- Outcome : Accurate identification rate.
This approach aligns with FINER criteria (Feasible, Novel, Ethical, Relevant) for rigorous hypothesis testing .
Data Analysis & Contradiction Management
Q. What statistical approaches reconcile low repetitive yields with high variability in this compound recovery?
- Methodological Answer : Apply exponential decay models to adjust for repetitive yield losses (e.g., 86% yield per cycle). For phosphorylation studies, normalize recovery rates against non-modified serine controls. Use ANOVA to assess inter-cycle variability, particularly in long sequencing runs where later cycles (e.g., cycle 18) dominate signal intensity .
Q. How should researchers handle discrepancies between Edman degradation and mass spectrometry data for serine-containing peptides?
- Methodological Answer : Cross-validate using isotopic labeling (e.g., heavy methyl-SILAC) to trace methylation sites. For phosphorylation, combine Edman degradation with anti-phosphoserine antibodies in Western blotting. Document inconsistencies in supplemental tables with raw chromatogram data and statistical confidence intervals .
Experimental Design Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
